Product packaging for Estrone-3-methylthiophosphonate(Cat. No.:CAS No. 71142-69-3)

Estrone-3-methylthiophosphonate

Cat. No.: B1239339
CAS No.: 71142-69-3
M. Wt: 364.4 g/mol
InChI Key: OPFKWSWJXPDBJS-KCESOSKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estrone-3-methylthiophosphonate (CAS 71142-69-3) is a synthetic steroid analog designed as a sulfate surrogate and potent inhibitor of the enzyme estrone sulfatase . This compound is a key research tool for investigating the estrone sulfatase pathway in hormone-dependent breast cancer, as the hydrolysis of estrone sulfate to estrone is a critical source of estrogen found in tumors . Its primary research value lies in its mechanism of action as a competitive inhibitor of estrone sulfatase, with a reported Ki of 14.6 µM in placental preparations and 32.8 µM in breast tumor preparations . In experimental models, it demonstrates significant inhibitory activity, reducing estrone sulfatase activity by 52% at 100 nM and by over 98% at 10 µM in MCF-7 breast cancer cells . A crucial characteristic for research applications is its metabolic stability; unlike the natural substrate estrone sulfate, this compound is highly resistant to hydrolysis by sulfatase enzymes, with studies showing less than 3% hydrolysis compared to 50-60% for estrone sulfate . This makes it a valuable probe for long-term studies. Its development as a thiophosphonate analogue of estrone sulfate highlights the strategic use of phosphonates and thiophosphonates as stable sulfate surrogates in drug design . This product is intended for research purposes only, specifically for investigating endocrine pathways, enzyme inhibition kinetics, and potential therapeutic strategies for hormone-dependent cancers. It is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25O3PS B1239339 Estrone-3-methylthiophosphonate CAS No. 71142-69-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71142-69-3

Molecular Formula

C19H25O3PS

Molecular Weight

364.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3-[hydroxy(methyl)phosphinothioyl]oxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H25O3PS/c1-19-10-9-15-14-6-4-13(22-23(2,21)24)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3,(H,21,24)/t15-,16-,17+,19+,23?/m1/s1

InChI Key

OPFKWSWJXPDBJS-KCESOSKLSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OP(=S)(C)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OP(=S)(C)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OP(=S)(C)O

Synonyms

E1-3-MTP
estrone-3-methylthiophosphonate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Estrone 3 Methylthiophosphonate

Historical Development of Synthetic Pathways for Estrone-3-methylthiophosphonate

The synthesis of this compound (E1-3-MTP) is a significant development in the field of steroid chemistry, primarily driven by the search for potent inhibitors of estrone (B1671321) sulfatase, an enzyme implicated in hormone-dependent cancers. The foundational pathway for synthesizing this compound was reported in the early 1990s. nih.govresearchgate.net This novel synthesis represented a key step forward, providing a molecule that was not only an effective inhibitor of estrone sulfatase but was also designed to be resistant to metabolic hydrolysis, a common issue with earlier substrate analogs. nih.gov

Historically, the synthesis of steroid derivatives, including estrogens like estrone, has evolved from extraction from natural sources to complex total synthesis routes. google.comcaltech.edunih.gov The Torgov synthesis is one of the most practical and industrialized routes for producing the estrone skeleton. caltech.edu However, the specific attachment of the methylthiophosphonate group at the 3-position of the estrone core was a targeted modification aimed at creating a specific biological function, marking a shift from general steroid synthesis to rational drug design. The 1993 publication by A. Purohit and M. J. Reed stands as the primary historical reference for the specific synthesis of this compound itself. nih.govresearchgate.net

Novel Approaches in the Chemical Synthesis of this compound

The development of this compound required innovative synthetic strategies to attach the unique phosphorus-containing moiety to the steroid's phenolic A-ring.

While the seminal 1993 paper by Purohit and Reed describes a novel pathway for the synthesis of this compound, the specific details regarding the use of 2-cyanoethyl thiophosphonate diester intermediates are not extensively elaborated in the available abstracts. nih.govresearchgate.net Generally, such pathways involve the use of protecting groups to manage reactivity. The cyanoethyl group is a well-known phosphate (B84403) protecting group, particularly in oligonucleotide synthesis, which can be removed under mild basic conditions. It is plausible that a similar strategy was adapted for this thiophosphonate synthesis, where a 2-cyanoethyl protected thiophosphonate reagent would be coupled with estrone, followed by deprotection to yield the final product. This approach offers control over the reactive phosphorus center during the coupling reaction.

Table 1: Overview of this compound Synthesis

StepPrecursorKey TransformationProduct
1EstroneReaction of the C-3 phenolic hydroxyl group with a methylthiophosphonylating agent.This compound

Preparation and Isolation of Stereoisomers of this compound

This compound is a chiral molecule, possessing multiple stereocenters inherent to the steroidal backbone (at positions 8, 9, 13, and 14) and an additional stereocenter at the phosphorus atom. libretexts.orgnih.gov The phosphorus atom is tetrahedral, bonded to four different groups (a sulfur atom, an oxygen atom attached to the estrone ring, a methyl group, and a hydroxyl group), making it a chiral center. libretexts.orgnih.gov Synthesis of this compound from a single enantiomer of estrone results in a mixture of diastereomers, known as P-epimers.

The separation of such stereoisomers is a significant challenge in medicinal chemistry. Common methods for resolving P-chiral phosphorus compounds include:

Classical Resolution: Formation of separable covalent diastereomers or diastereomeric complexes using a chiral resolving agent. uni-pannon.hunih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for separating enantiomers and diastereomers of organophosphorus compounds. researchgate.netnih.govnih.gov Polysaccharide-based columns, such as Chiralpak AD, have proven effective in resolving various chiral phosphonates and pesticides containing chiral phosphorus or sulfur atoms. researchgate.netnih.govnih.gov

While specific protocols for the isolation of this compound stereoisomers are not detailed in the reviewed literature, these established methodologies for separating P-chiral compounds would be the standard approach.

Chemical Modifications and Analog Design Strategies for this compound

The design of analogs of this compound is guided by the goal of improving its potency and specificity as a steroid sulfatase inhibitor. researchgate.net General strategies in steroid chemistry often involve modifying the steroidal skeleton or the functional groups attached to it. mdpi.comacs.org

Key strategies applicable to designing analogs include:

Modification of the Phosphonate Group: Altering the substituents on the phosphorus atom could influence enzyme binding and stability. For example, replacing the methyl group with other alkyl or aryl groups, or modifying the hydroxyl group to an ester or amide, could change the compound's electronic and steric properties.

Modification of the Steroid Nucleus:

A-Ring: Introducing substituents on the A-ring could enhance interactions with the enzyme's active site.

C- and D-Rings: Modifications to other parts of the steroid, such as the C-ring or the D-ring (e.g., at the C-17 position), have been extensively explored in other estrogen analogs to alter biological activity. mdpi.comnih.govnih.gov For instance, converting the 17-ketone to an oxime has been used to create steroid sulfatase inhibitors with antiproliferative activity. nih.gov

Bioisosteric Replacement: The thiophosphonate group itself is a bioisostere of the sulfate (B86663) group in the natural substrate, estrone sulfate. Further analog design could explore other sulfate mimics. The development of dual-action inhibitors, such as combining the sulfatase-inhibiting pharmacophore with an aromatase inhibitor template, represents another advanced design strategy. nih.govrsc.org

These approaches aim to optimize the molecule's fit within the enzyme's active site, thereby enhancing its inhibitory properties for potential therapeutic applications. mdpi.com

Molecular Mechanism of Action of Estrone 3 Methylthiophosphonate

Inhibition of Estrone (B1671321) Sulfatase Activity

Estrone-3-methylthiophosphonate effectively blocks the activity of estrone sulfatase, the enzyme responsible for hydrolyzing estrone sulfate (B86663) (E1S) into estrone (E1). researchgate.net This inhibition is a key aspect of its mechanism, preventing the formation of a precursor for the potent estrogen, estradiol (B170435).

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of estrone sulfatase. nih.govnih.gov This mode of inhibition means that E1-3-MTP directly competes with the natural substrate, estrone sulfate, for binding to the active site of the enzyme. The inhibitory constants (Ki) have been determined in different tissue preparations, revealing a Ki value of 14.6 µM in human placental preparations and 32.8 µM in breast tumor tissue preparations. nih.govnih.gov

Kinetic Parameters of Estrone Sulfatase and its Inhibition by E1-3-MTP
Tissue PreparationParameterValue
Placental MicrosomesApparent Km (for E1S)4.8 µM
Vmax (for E1S)148 pmol/min/mg protein
Ki (for E1-3-MTP)14.6 µM
Breast Tumor PreparationsApparent Km (for E1S)16.9 µM
Vmax (for E1S)38 pmol/min/mg protein
Ki (for E1-3-MTP)32.8 µM

The inhibitory potential of this compound has been confirmed in various biological models. In the hormone-dependent MCF-7 breast cancer cell line, E1-3-MTP demonstrates a dose-dependent inhibition of estrone sulfatase activity. researchgate.netnih.gov At a concentration of 100 nM, it inhibits the enzyme's activity by 52%, while at 10 µM, the inhibition exceeds 98%. researchgate.netnih.gov These findings are consistent with its potent inhibitory action observed in subcellular preparations from human placenta and breast tumors. nih.govnih.gov

Inhibition of Estrone Sulfatase Activity by E1-3-MTP in MCF-7 Cells
Concentration of E1-3-MTPInhibition (%)
100 nM52%
10 µM>98%

Resistance to Enzymatic Hydrolysis of this compound

A critical feature of this compound is its stability and resistance to enzymatic hydrolysis. nih.govnih.gov Unlike the natural substrate estrone sulfate, which is readily converted to estrone, the thiophosphonate group of E1-3-MTP is not easily cleaved by sulfatases or other enzymes. nih.govnih.gov Comparative metabolic studies using radiolabeled compounds in human placenta and rat liver preparations showed that while 50-60% of estrone sulfate was hydrolyzed to estrone, less than 3% of E1-3-MTP underwent hydrolysis. nih.govnih.gov This resistance ensures a sustained inhibitory effect on the target enzyme.

Molecular Interactions within the Estrone Sulfatase Active Site

The inhibitory action of this compound is rooted in its specific interactions within the active site of the estrone sulfatase enzyme. Molecular modeling and docking studies have provided insights into how this inhibitor binds and occupies the catalytic pocket. nih.govnih.gov

Homology models of the estrone sulfatase active site have identified several key amino acid residues crucial for catalysis and inhibitor binding. nih.govnih.gov The catalytic region is centered around a formylglycine residue (at position 75), which is a post-translational modification of a cysteine. nih.govnih.gov Key residues in this putative catalytic region include His136, His290, Lys134, and Lys368. nih.gov Additionally, residues Asp35, Asp36, Asp342, and Gln343 are involved as ligands in coordinating a crucial divalent cation, likely calcium or magnesium, within the active site. nih.govnih.gov Docking studies confirm that inhibitors like E1-3-MTP position themselves within this area of proposed catalysis, effectively blocking substrate access. nih.gov

The phosphorus atom in the methylthiophosphonate group of E1-3-MTP is a chiral center, meaning it can exist in two different spatial arrangements (diastereoisomers), designated as (Rp) and (Sp). nih.gov Structure-activity relationship studies have revealed that this chirality significantly influences the compound's ability to inhibit estrone sulfatase. nih.govacs.org Through selective enzyme digestion techniques, the specific (Rp)-E1-3-MTP diastereoisomer has been prepared and evaluated, confirming that the stereochemistry at the phosphorus atom is a determinant of inhibitory potency. nih.gov This highlights the precise three-dimensional fit required for effective binding and inhibition within the enzyme's active site. nih.govacs.org

Enzymatic Kinetic Studies and Specificity Profiling

Determination of Inhibition Constants (Ki) for Estrone-3-methylthiophosphonate

Kinetic analyses have established that this compound competitively inhibits estrone (B1671321) sulfatase activity. nih.gov The inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition, have been determined in different tissue preparations.

Ki Values in Placental and Tumor Preparations

In studies utilizing human placental and breast tumor tissues, distinct Ki values for E1-3-MTP have been recorded. For placental preparations, the Ki was determined to be 14.6 microM. nih.gov In breast tumor preparations, a higher Ki value of 32.8 microM was observed, indicating a slightly lower inhibitory potency in this tissue type compared to the placenta. nih.gov

Comparative Analysis of Apparent Km and Vmax for Estrone Sulfate (B86663) (E1S)

To understand the interaction of E1-3-MTP with estrone sulfatase, it is crucial to consider the kinetic parameters of the enzyme with its natural substrate, estrone sulfate (E1S). The apparent Michaelis constant (Km) and maximum velocity (Vmax) for E1S have been characterized in both placental and breast tumor preparations.

In placental tissue, the apparent Km for E1S was found to be 4.8 microM with a Vmax of 148 pmol/min/mg of protein. nih.gov Conversely, in breast tumor preparations, the apparent Km was higher at 16.9 microM, and the Vmax was lower at 38 pmol/min/mg of protein. nih.gov These findings suggest a lower affinity of the enzyme for its substrate in tumor tissue compared to the placenta, as well as a reduced maximum rate of reaction.

Enzymatic Kinetic Parameters for Estrone Sulfatase
ParameterPlacental PreparationTumor Preparation
Ki for E1-3-MTP (µM)14.632.8
Apparent Km for E1S (µM)4.816.9
Vmax for E1S (pmol/min/mg)14838

Substrate Selectivity and Enzyme Fidelity in this compound Interaction

Research comparing the metabolism of radiolabeled estrone sulfate ([3H]E1S) and [3H]this compound ([3H]E1-3-MTP) by human placenta and rat liver provides insight into the compound's stability and the enzyme's selectivity. While 50-60% of [3H]E1S was hydrolyzed to [3H]estrone, less than 3% of [3H]E1-3-MTP was converted. nih.gov This demonstrates that E1-3-MTP is a poor substrate for estrone sulfatase and is resistant to metabolism, a key characteristic for an effective inhibitor. nih.gov The SP-isomer of E1-3-MTP has been identified as the more potent diastereoisomer. nih.gov

Influence of Microenvironmental Factors on Enzyme Inhibition

The optimal pH for estrone sulfatase activity in microsomal fractions of various cells, including placental and MCF-7 cells, has been estimated to be in the range of 6.5 to 7.5. oup.com This suggests that the inhibitory activity of E1-3-MTP would be most effective within this physiological pH range. The differing kinetic values (Km and Vmax) observed between placental and tumor preparations also hint at the influence of the specific tissue microenvironment on enzyme function and, consequently, on the efficacy of inhibitors like E1-3-MTP. nih.gov

Structure Activity Relationship Sar Analysis of Estrone 3 Methylthiophosphonate and Its Analogs

Impact of the Methylthiophosphonate Group on Biological Activity

Kinetic studies have demonstrated that Estrone-3-methylthiophosphonate acts as a competitive inhibitor of the estrone (B1671321) sulfatase enzyme. nih.govresearchgate.net This mode of inhibition suggests that E1-3-MTP binds to the active site of the enzyme, competing with the natural substrate, estrone sulfate (B86663) (E1S). The inhibitory constants (Ki) for E1-3-MTP have been determined to be 14.6 µM in human placental preparations and 32.8 µM in breast tumor preparations. nih.govresearchgate.net In cultured MCF-7 breast cancer cells, E1-3-MTP demonstrated significant inhibition of estrone sulfatase activity, with a 100 nM concentration inhibiting the enzyme by 52% and a 10 µM concentration leading to over 98% inhibition. nih.gov

A crucial aspect of the methylthiophosphonate group's impact is its enhanced stability against enzymatic hydrolysis compared to the sulfate group in the natural substrate. nih.gov Studies comparing the metabolism of radiolabeled E1S and E1-3-MTP revealed that while 50-60% of estrone sulfate was hydrolyzed to estrone by human placenta or rat liver, less than 3% of this compound was broken down. nih.govresearchgate.net This resistance to hydrolysis is a key attribute, as it allows the inhibitor to remain intact and effectively block the enzyme for a longer duration, a desirable characteristic for a potential therapeutic agent. nih.gov

ParameterPlacental MicrosomesBreast Tumor PreparationsMCF-7 Cells (100 nM)MCF-7 Cells (10 µM)
Ki Value 14.6 µM32.8 µM--
% Inhibition --52%>98%

Data sourced from studies on human placental and breast tumor preparations, and MCF-7 breast cancer cells. nih.govresearchgate.net

Stereochemical Considerations and Diastereoisomer Potency (e.g., Sp-isomer)

The phosphorus atom in this compound is a chiral center, meaning that the compound can exist as different stereoisomers, specifically as a pair of diastereoisomers (Sp and Rp isomers). Stereochemistry is often a critical factor in the potency of enzyme inhibitors, as the precise three-dimensional arrangement of atoms determines how well a molecule fits into the enzyme's active site.

Despite the theoretical existence of these isomers for E1-3-MTP, a review of the available scientific literature does not provide specific data on the synthesis, separation, or differential biological evaluation of the individual Sp and Rp diastereoisomers. While the general importance of stereoisomerism in the activity of other enzyme inhibitors is well-established, nih.gov there is no published information detailing whether the Sp-isomer or the Rp-isomer of this compound possesses greater inhibitory potency against estrone sulfatase. The IUPAC name for the compound in public databases often specifies the stereochemistry of the steroid core but indicates a mixture or undefined stereochemistry at the phosphorus center. nih.gov

Influence of Aromatic Ring Substitutions on Estrone Sulfatase Inhibition

While direct studies on A-ring substituted analogs of this compound are limited, extensive research on other estrone-based sulfatase inhibitors, particularly estrone-3-O-sulfamates (EMATEs), provides valuable SAR insights that can be extrapolated. Modifications to the aromatic A-ring of the steroidal nucleus significantly influence binding affinity and inhibitory potency.

Research on EMATE derivatives has shown that introducing electron-withdrawing groups at the 2- and 4-positions of the A-ring generally enhances STS inhibitory activity. nih.gov For example, substituents such as halogens (e.g., chloro, bromo), nitro, and cyano groups at these positions lead to greater potency. nih.govtandfonline.com Conversely, adding these same substituents to a compound that is already substituted at another position, such as 4-formylestrone, can lead to a decrease in binding affinity. nih.govclemson.edu

The introduction of small electron-withdrawing groups, like fluorine, at the 4-position can produce potent reversible inhibitors of STS. nih.govclemson.edu The SAR for these related compounds suggests that modifying the electronic environment of the A-ring is a viable strategy for modulating the inhibitory activity of steroidal STS inhibitors.

Compound ClassA-Ring Substituent (Position)Effect on STS Inhibition
Estrone-3-O-sulfamate (EMATE) AnalogsElectron-withdrawing groups (e.g., 4-nitro, 2-halogens, 2-cyano)Greater inhibitory activity nih.gov
4-Formylestrone AnalogsFormyl, bromo, or nitro group (at position 2)Loss of time-dependent inhibition; decreased affinity nih.gov
Estradiol (B170435) AnalogsFluorine (at position 4)Potent, reversible inhibition (IC50 = 40 nM) nih.gov
Estradiol AnalogsFormyl (at position 4) & 17β-benzylPotent, time-dependent inhibition (KI = 85 nM) nih.gov

This table summarizes SAR findings from related estrone and estradiol analogs, providing a predictive framework for this compound.

Comparative SAR with Other Phosphate (B84403) and Thiophosphate Steroid Derivatives

The inhibitory profile of this compound can be contextualized by comparing it with other steroid derivatives bearing phosphate and thiophosphate moieties, as well as the widely studied sulfamate (B1201201) analogs.

Compared to its direct oxygen analog, estrone-3-phosphate, thiophosphate derivatives often exhibit different stability and inhibitory characteristics. The sulfur atom in the thiophosphate group generally imparts greater resistance to hydrolysis. nih.gov

When compared to other non-steroidal thiophosphate inhibitors, the potency of E1-3-MTP is moderate. For instance, certain flavone (B191248) and coumarin-based thiophosphates have been developed that show potent STS inhibition. A bis-(4-oxo-2-(p-tolyl)-4H-chromen-7-yl) hydrogenthiophosphate exhibited an IC50 value of 3.25 µM, while a coumarin-based hydrogenthiophosphate derivative showed an IC50 of 860 nM. tandfonline.comnih.gov

The most potent class of steroidal STS inhibitors to date are the sulfamate derivatives. The lead compound, estrone-3-O-sulfamate (EMATE), is an extremely potent, irreversible inhibitor with an IC50 of 18 nM in placental microsomes and 0.83 nM in MCF-7 cells. medchemexpress.com D-ring modified sulfamate derivatives have achieved even greater potency, with IC50 values as low as 1 nM. nih.gov This indicates that while the methylthiophosphonate group confers stability and competitive inhibitory activity, the sulfamate moiety is associated with a more potent, irreversible mechanism of inhibition.

CompoundInhibitor ClassPotency (IC50 or Ki)Source
This compound Steroidal Thiophosphonate Ki: 14.6 µM (placental) nih.gov
Bis-(4-oxo-2-(p-tolyl)-4H-chromen-7-yl) hydrogenthiophosphateNon-steroidal ThiophosphateIC50: 3.25 µM nih.gov
Bis-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) hydrogenthiophosphateNon-steroidal ThiophosphateIC50: 860 nM tandfonline.com
Biphenyl-4-yl diethylthiophosphateNon-steroidal ThiophosphateIC50: 22.1 µM tandfonline.com
Estrone-3-O-sulfamate (EMATE)Steroidal SulfamateIC50: 18 nM (placental) medchemexpress.com
D-ring modified Estrone-3-O-sulfamateSteroidal SulfamateIC50: 1 nM (placental) nih.gov

Computational and Structural Biology Studies

Homology Modeling of Estrone (B1671321) Sulfatase

Due to the challenges in crystallizing membrane-associated proteins like steroid sulfatase (STS), homology modeling has become an essential tool for understanding its three-dimensional structure. bham.ac.uknih.gov A homology model of human STS was constructed based on its amino acid sequence to elucidate the architecture of the enzyme's active site and guide inhibitor development. acs.orgacs.org

This model successfully identified the putative catalytic region, highlighting the spatial arrangement of key amino acid residues. acs.org The active site is characterized by the presence of a formylglycine residue at position 75, which is crucial for catalysis. acs.org A magnesium ion, coordinated by the residues Asp35, Asp36, Asp342, and Gln343, is also located in this region. acs.orgacs.org Furthermore, the model defined an important hydrogen-bonding area involving residues His136, His290, Lys134, and Lys368. acs.orgacs.org The development of this structural model was a pivotal step, enabling detailed molecular docking simulations to explore enzyme-inhibitor interactions. acs.org

Component Key Residues Function
Catalytic Center Formylglycine 75 (FGly75)Primary catalytic residue
Mg²⁺ Coordination Sphere Asp35, Asp36, Asp342, Gln343Ligands for the magnesium ion
Hydrogen-Bonding Site His136, His290, Lys134, Lys368Site for inhibitor/substrate interaction

Molecular Docking Simulations of Estrone-3-methylthiophosphonate with Estrone Sulfatase

Following the construction of the STS homology model, molecular docking simulations were performed to investigate the binding of inhibitors, with this compound (E1-3-MTP) serving as a lead compound. acs.orgnih.gov These in silico studies were crucial for visualizing and analyzing the interactions between the inhibitor and the enzyme at an atomic level. acs.orgrsc.org

Docking studies predicted that E1-3-MTP and other active inhibitors position themselves within the proposed catalytic area of the estrone sulfatase active site. acs.org This placement confirms the predictive accuracy of the homology model. acs.org The steroidal A-ring of the inhibitor and an appropriately positioned negatively charged group are considered key determinants for binding. acs.org The simulations suggest that the thiophosphonate group of E1-3-MTP interacts with the region containing the catalytic formylglycine residue and the magnesium ion, which is coordinated by aspartate and glutamine residues. acs.orgacs.org Additionally, interactions with the hydrogen-bonding site, which includes key histidine and lysine (B10760008) residues, are critical for anchoring the inhibitor. acs.org

The stability of the enzyme-inhibitor complex is a key determinant of inhibitory potency. Kinetic studies have shown that E1-3-MTP inhibits estrone sulfatase in a competitive manner, indicating that it binds to the same active site as the natural substrate, estrone sulfate (B86663) (E1S). nih.gov The inhibitor demonstrates a high affinity for the enzyme, with Ki values of 14.6 µM for placental preparations and 32.8 µM for breast tumor preparations. nih.gov This strong binding affinity points to a stable enzyme-inhibitor complex.

Furthermore, metabolic studies revealed that while 50-60% of the natural substrate [3H]E1S was hydrolyzed, less than 3% of [3H]E1-3-MTP was broken down by human placenta or rat liver. nih.gov This resistance to hydrolysis suggests the formation of a stable, non-covalent complex that effectively blocks the enzyme's catalytic activity without being turned over. nih.gov Structure-activity relationship studies have also shown that factors such as hydrophobicity, chirality at the phosphorus atom, size, and charge all contribute to the inhibitory potential, and therefore the stability of the binding. acs.org Of these, hydrophobicity appears to be a particularly critical factor for optimal binding. acs.org

Enzyme Source Inhibitor Inhibition Type Ki Value (µM)
Human PlacentaE1-3-MTPCompetitive14.6
Breast TumorE1-3-MTPCompetitive32.8

In Silico Screening and Design of Novel Thiophosphonate Inhibitors

The insights gained from the homology model and docking simulations of E1-3-MTP have served as a foundation for the in silico design and screening of new, potentially more potent STS inhibitors. acs.orgmdpi.com E1-3-MTP was used as a lead inhibitor in structure-activity relationship (SAR) studies aimed at understanding the molecular requirements for recognition by estrone sulfatase. acs.org

These studies led to the synthesis and evaluation of novel analogues of estrone-3-O-sulfate where the sulfate group was replaced with various surrogates. acs.org The research identified several factors crucial for inhibitory activity: the chirality at the phosphorus atom, hydrophobicity, basicity, size, and charge of the surrogate group. acs.org This knowledge has guided the rational design of new compounds. For instance, the importance of lipophilicity led to the development of active nonsteroidal inhibitors based on a 5,6,7,8-tetrahydronaphth-2-ol (THN) scaffold, provided they were sufficiently lipophilic. acs.org The design process also considers that while a negatively charged group is favorable for optimal binding, a cleavable group can sometimes compensate for a lack of charge. acs.org This ongoing process of computational design, chemical synthesis, and biological evaluation continues to yield novel STS inhibitors for potential therapeutic use. nih.govnih.govnih.gov

In Vitro Biological Evaluation of Estrone 3 Methylthiophosphonate

Assays for Estrone (B1671321) Sulfatase Activity Inhibition in Cell-Free Systems

The inhibitory potential of Estrone-3-methylthiophosphonate (E1-3-MTP) on estrone sulfatase activity has been quantified in cell-free systems, utilizing preparations from human placenta and breast tumors. nih.gov Kinetic analyses have been instrumental in characterizing the nature and potency of this inhibition.

In these cell-free assays, the enzymatic activity of estrone sulfatase is measured by monitoring the conversion of a substrate, typically radiolabeled estrone sulfate (B86663), to estrone. The effect of E1-3-MTP is then assessed by its inclusion in the reaction mixture.

The potency of this inhibition is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The lower the Ki value, the more potent the inhibitor. For E1-3-MTP, the Ki values were determined to be 14.6 µM in human placental preparations and 32.8 µM in breast tumor preparations. nih.gov

The apparent Michaelis constant (Km) and maximum velocity (Vmax) for estrone sulfate were also determined in these systems. In placental preparations, the Km was 4.8 µM and the Vmax was 148 pmol/min/mg of protein. nih.gov In breast tumor preparations, the Km was 16.9 µM and the Vmax was 38 pmol/min/mg of protein. nih.gov

Table 1: Kinetic Parameters of Estrone Sulfatase Inhibition by E1-3-MTP in Cell-Free Systems nih.gov

Tissue PreparationInhibitorMode of InhibitionKi (µM)Substrate (E1S) Km (µM)Substrate (E1S) Vmax (pmol/min/mg protein)
Human PlacentaE1-3-MTPCompetitive14.64.8148
Human Breast TumorE1-3-MTPCompetitive32.816.938

Cell-Based Assays Utilizing Estrogen-Dependent Cell Lines (e.g., MCF-7 Breast Cancer Cells)

To understand the activity of this compound (E1-3-MTP) in a more biologically relevant context, its effects have been studied in estrogen-dependent human breast cancer cell lines, most notably the MCF-7 cell line. These cells express the estrogen receptor and rely on estrogens for their growth, making them a suitable model for investigating the impact of inhibiting local estrogen production.

Measurement of Estrone Sulfatase Inhibition in Cell Cultures

The ability of E1-3-MTP to inhibit estrone sulfatase activity within intact cells has been demonstrated in MCF-7 breast cancer cell cultures. In these experiments, the cells are typically incubated with a radiolabeled substrate, such as [³H]estrone sulfate, in the presence and absence of E1-3-MTP. The amount of radiolabeled estrone produced is then measured to determine the level of enzyme inhibition.

Studies have shown that E1-3-MTP is a potent inhibitor of estrone sulfatase in MCF-7 cells. At a concentration of 100 nM, E1-3-MTP inhibited estrone sulfatase activity by 52%, and at a concentration of 10 µM, the inhibition was greater than 98%. nih.gov This demonstrates a dose-dependent inhibitory effect of the compound in a cellular environment.

Table 2: Inhibition of Estrone Sulfatase Activity by E1-3-MTP in MCF-7 Breast Cancer Cells nih.gov

Concentration of E1-3-MTPInhibition of Estrone Sulfatase Activity (%)
100 nM52
10 µM>98

Impact on Estrogen-Responsive Cellular Processes (excluding proliferation/growth if it relates to tumor size directly, focusing on molecular markers)

While this compound (E1-3-MTP) has been established as a potent inhibitor of estrone sulfatase, which is a key step in the production of estrogens that drive the growth of hormone-dependent breast cancer, specific studies detailing its direct impact on downstream estrogen-responsive molecular markers were not identified in the performed research.

In estrogen-dependent breast cancer cells like MCF-7, the binding of estrogens to the estrogen receptor (ER) triggers a cascade of events, including the transcriptional regulation of various genes. Key molecular markers of estrogen action in these cells include the progesterone (B1679170) receptor (PR) and the trefoil factor 1 (TFF1), also known as pS2. The expression of these proteins is typically upregulated by estrogens.

Theoretically, by blocking the conversion of estrone sulfate to estrone, E1-3-MTP would be expected to reduce the intracellular levels of active estrogens. This, in turn, should lead to a decrease in the estrogen-induced expression of molecular markers such as PR and pS2. However, direct experimental evidence from the reviewed literature specifically demonstrating the effect of E1-3-MTP on the expression levels of these markers is not available. Further research would be needed to explicitly confirm the modulatory effects of E1-3-MTP on these and other estrogen-responsive genes and proteins in MCF-7 cells.

Use of Radiolabeled Substrates for Metabolic Studies (in vitro)

To assess the metabolic stability of this compound (E1-3-MTP), a critical factor for its potential as a therapeutic agent, in vitro studies have been conducted using a radiolabeled form of the compound, specifically [³H]E1-3-MTP. nih.gov These studies compare the metabolic fate of E1-3-MTP with that of the natural substrate of estrone sulfatase, [³H]estrone sulfate ([³H]E1S).

The primary goal of these metabolic studies is to determine the extent to which E1-3-MTP is hydrolyzed, or broken down, by enzymes present in tissues that are active in steroid metabolism, such as the human placenta and rat liver. nih.gov A high degree of metabolic stability is desirable for an enzyme inhibitor, as it ensures that the compound remains intact and active for a longer period.

In comparative metabolic experiments, human placental and rat liver preparations were incubated with either [³H]E1S or [³H]E1-3-MTP. The results showed a stark contrast in their metabolic stability. Whereas 50-60% of the [³H]E1S was converted to [³H]estrone, less than 3% of the [³H]E1-3-MTP was hydrolyzed. nih.gov This indicates that E1-3-MTP is significantly more resistant to metabolic breakdown than the natural substrate it is designed to inhibit.

Table 3: Comparative Metabolism of [³H]Estrone Sulfate and [³H]this compound in vitro nih.gov

Tissue PreparationSubstratePercentage of Hydrolysis
Human Placenta / Rat Liver[³H]Estrone Sulfate ([³H]E1S)50-60%
Human Placenta / Rat Liver[³H]this compound ([³H]E1-3-MTP)<3%

This resistance to hydrolysis is a key advantage for E1-3-MTP, as it suggests that the compound would have a longer duration of action in vivo, allowing for sustained inhibition of the estrone sulfatase pathway. nih.gov

Comparative Academic Studies with Other Steroid Sulfatase Inhibitors

Comparison with Sulfamate-Based Steroid Sulfatase Inhibitors (e.g., Estrone-3-O-sulfamate, EMATE)

Estrone-3-O-sulfamate (EMATE) is a potent, first-generation steroidal STS inhibitor that has been extensively studied. tandfonline.comresearchgate.net It belongs to the class of sulfamate-based inhibitors, which are characterized by a sulfamate (B1201201) moiety that renders them highly effective. nih.gov

Potency and Inhibition Mechanism:

Research indicates a significant difference in potency and mechanism of action between E1-3-MTP and EMATE. E1-3-MTP acts as a competitive inhibitor of estrone (B1671321) sulfatase. nih.gov In studies using MCF-7 breast cancer cells, E1-3-MTP demonstrated 52% inhibition of STS activity at a concentration of 100 nM. nih.gov In contrast, EMATE is an irreversible, active-site-directed inhibitor and exhibits substantially higher potency, with a reported IC₅₀ value of 65 pM in the same MCF-7 cell line. tandfonline.comresearchgate.net This suggests that EMATE is several orders of magnitude more potent than E1-3-MTP.

Kinetic studies have determined the Ki values for E1-3-MTP to be 14.6 µM in placental preparations and 32.8 µM in breast tumor preparations. nih.gov In comparison, the Ki for EMATE in human placental microsomes has been reported to be 73 nM, further highlighting its greater inhibitory capacity. nih.gov

Metabolic Stability:

A notable characteristic of E1-3-MTP is its resistance to hydrolysis. nih.gov Comparative metabolic studies revealed that while 50-60% of estrone sulfate (B86663) is converted to estrone, less than 3% of E1-3-MTP is hydrolyzed, indicating its stability against metabolic breakdown. nih.gov

Estrogenicity:

A significant drawback of early sulfamate-based inhibitors like EMATE is their potential for estrogenic side effects, which has limited their clinical development. tandfonline.com

Table 1: Comparative Data of E1-3-MTP vs. EMATE

Feature Estrone-3-methylthiophosphonate (E1-3-MTP) Estrone-3-O-sulfamate (EMATE)
Inhibition Mechanism Competitive Irreversible, Active-site-directed
Potency (MCF-7 cells) 52% inhibition at 100 nM IC₅₀: 65 pM
Ki (placental) 14.6 µM 73 nM
Metabolic Stability High (resistant to hydrolysis) Subject to metabolism
Estrogenicity Not extensively reported Potentially estrogenic

Comparison with Non-Steroidal Steroid Sulfatase Inhibitors

To overcome the estrogenic effects of steroidal inhibitors, non-steroidal STS inhibitors have been developed. tandfonline.comnih.gov A prominent example is Irosustat (STX64, 667-COUMATE), a coumarin-based sulfamate that has undergone clinical trials. nih.govencyclopedia.pub

Potency and Inhibition Mechanism:

The development of non-steroidal inhibitors was driven by the need to create compounds with high inhibitory potency but without the inherent estrogenicity of the steroidal backbone. tandfonline.comnih.gov

Table 2: Comparative Data of E1-3-MTP vs. Irosustat

Feature This compound (E1-3-MTP) Irosustat (STX64)
Structure Steroidal Non-steroidal (Coumarin-based)
Inhibition Mechanism Competitive Irreversible
Potency (placental) Ki: 14.6 µM IC₅₀: 8 nM
Estrogenicity Not extensively reported Devoid of estrogenicity

Differential Inhibition Profiles of Various STS Inhibitor Classes

The different classes of steroid sulfatase inhibitors exhibit distinct inhibition profiles, which are largely determined by their chemical structure and the nature of the group that replaces the sulfate moiety of the natural substrate, estrone sulfate. tandfonline.comoup.com

Thiophosphonate-Based Inhibitors (e.g., E1-3-MTP):

This class of inhibitors, exemplified by E1-3-MTP, features a thiophosphonate group. They act as competitive inhibitors, meaning they reversibly bind to the active site of the STS enzyme and compete with the natural substrate. nih.gov Their potency is generally lower than that of the sulfamate-based inhibitors. tandfonline.comnih.gov A key advantage is their enhanced metabolic stability. nih.gov

Sulfamate-Based Steroidal Inhibitors (e.g., EMATE):

These inhibitors, such as EMATE, are characterized by a sulfamate ester pharmacophore. oup.comoup.com This group confers a mechanism of irreversible, active-site-directed inhibition. tandfonline.com This "suicide" inhibition mechanism leads to very high potency. tandfonline.com However, their steroidal structure can lead to undesirable estrogenic effects. tandfonline.com

Sulfamate-Based Non-Steroidal Inhibitors (e.g., Irosustat):

This class was developed to retain the high potency of the sulfamate group while eliminating the estrogenicity of the steroid nucleus. nih.gov By incorporating the sulfamate moiety into a non-steroidal scaffold, such as a coumarin, compounds like Irosustat achieve potent, irreversible inhibition without the associated hormonal side effects. nih.govfrontiersin.org

Research Implications and Future Directions in Steroid Metabolism Modulation

Academic Significance of Estrone-3-methylthiophosphonate in Understanding Enzyme Inhibition

This compound (E1-3-MTP) holds considerable academic importance as a model compound for the study of enzyme inhibition, particularly concerning steroid sulfatase. Research has demonstrated that E1-3-MTP is a potent and competitive inhibitor of estrone (B1671321) sulfatase, an enzyme responsible for the hydrolysis of estrone sulfate (B86663) (E1S) into estrone. aacrjournals.orgnih.gov This conversion is a critical step in providing active estrogens to hormone-dependent tissues. aacrjournals.orgnih.gov

The academic value of E1-3-MTP lies in its specific mechanism of action and its stability. Kinetic studies have precisely characterized its inhibitory effects on estrone sulfatase activity in various human tissues, including placental and breast tumor preparations. aacrjournals.orgnih.gov For instance, in MCF-7 breast cancer cells, E1-3-MTP at concentrations of 100 nM and 10 µM inhibited estrone sulfatase activity by 52% and over 98%, respectively. aacrjournals.orgnih.gov

Furthermore, comparative metabolic studies revealed a crucial characteristic of E1-3-MTP: its resistance to hydrolysis. While a significant portion (50–60%) of estrone sulfate is converted to estrone by enzymes in human placenta or rat liver, less than 3% of E1-3-MTP is hydrolyzed under similar conditions. aacrjournals.orgnih.gov This metabolic stability makes it an excellent and reliable tool for specifically studying the consequences of estrone sulfatase inhibition without the confounding effects of the inhibitor being rapidly metabolized. The development of such a specific and stable inhibitor allows researchers to precisely assess the importance of the estrone sulfatase pathway in estrogen formation within tumors. aacrjournals.orgnih.gov

Table 1: Kinetic Parameters of Estrone Sulfatase Inhibition by this compound

Tissue PreparationApparent Km for E1S (µM)Vmax for E1S (pmol/min/mg protein)Ki for E1-3-MTP (µM)Inhibition Type
Human Placenta4.814814.6Competitive
Human Breast Tumor16.93832.8Competitive

Potential for Further Development of Novel Chemical Entities for Steroid Metabolism Research

The successful design of this compound as a specific and stable enzyme inhibitor highlights the potential for developing other novel chemical entities for steroid metabolism research. The synthesis of E1-3-MTP provides a foundational strategy for creating a new class of therapeutic agents. aacrjournals.orgnih.gov This opens avenues for the rational design of other steroidal and non-steroidal molecules targeting various enzymes within the steroidogenic pathways.

Building on the principles demonstrated by E1-3-MTP, researchers can explore modifications to the steroid backbone or the attached functional groups to target other key enzymes. For example, synthetic efforts have been directed towards creating steroid conjugates with bis(phosphonic acid) moieties and other organophosphonates. nih.gov The development of novel synthetic methodologies, such as those for thio corticosteroids and spiro heterocyclic steroids, further expands the chemical space available for creating new research tools. rsc.orgbeilstein-journals.org These new compounds could be designed to inhibit other critical enzymes in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD1), which is involved in the synthesis of the potent estrogen, estradiol (B170435). mdpi.com The goal is to develop a portfolio of highly selective inhibitors for each key enzymatic step, allowing for a more granular dissection of steroid metabolic pathways.

Elucidating Complex Interplays within Estrogen Metabolic Networks

The metabolism of estrogens is not a linear process but a complex network of interconnected pathways. metagenicsinstitute.comnpwomenshealthcare.com The primary estrogens—estrone, estradiol, and estriol—are interconverted and metabolized through various routes, primarily in the liver. npwomenshealthcare.compharmgkb.org These pathways involve Phase I (hydroxylation) and Phase II (methylation, glucuronidation, and sulfation) reactions. metagenicsinstitute.comrevolutionhealth.org The resulting metabolites, such as 2-hydroxyestrone, 4-hydroxyestrone, and 16-alpha-hydroxyestrone, have differing biological activities, with some being protective and others potentially promoting harmful tissue growth. metagenicsinstitute.comva.gov

Advanced Methodologies for Studying Thiophosphonate-Enzyme Interactions

The initial characterization of this compound's interaction with estrone sulfatase relied on classical kinetic studies. aacrjournals.orgnih.gov However, a deeper understanding of this and other thiophosphonate-enzyme interactions can be achieved through more advanced methodologies. Techniques developed for studying the broader class of thiophosphorylated molecules can be adapted for this purpose.

One powerful approach is the use of chemical genetics, where kinases are engineered to utilize ATP analogs like adenosine (B11128) 5′-O-(3-thiotriphosphate) (ATPγS) to specifically thiophosphorylate their substrates. nih.gov The resulting thiophosphate group acts as a bio-orthogonal tag that can be detected and purified. nih.gov While E1-3-MTP is a thiophosphonate inhibitor rather than a substrate, analogous techniques could be developed to probe its binding site. For instance, photo-affinity labeling with a modified E1-3-MTP analog could covalently link the inhibitor to the enzyme, allowing for subsequent digestion and mass spectrometry to identify the precise amino acid residues at the binding site.

Furthermore, advanced analytical techniques such as tandem mass spectrometry are essential for identifying and sequencing modified peptides, providing unambiguous assignment of modification sites. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide high-resolution structural information about the inhibitor-enzyme complex, revealing the specific molecular interactions that govern binding and inhibition. researchgate.net These sophisticated methods, which have been applied to study other thio-containing compounds, hold the key to a more detailed and dynamic picture of how thiophosphonates like E1-3-MTP interact with their target enzymes. nih.govmdpi.com

Q & A

Q. What is the primary mechanism by which Estrone-3-methylthiophosphonate inhibits estrone sulfatase (STS) activity?

E1-3-MTP acts as a competitive inhibitor of STS, mimicking the natural substrate estrone-3-sulfate (E1-S). The methylthiophosphonate group replaces the sulfate moiety, binding irreversibly to the enzyme’s catalytic site and blocking hydrolysis of E1-S to estrone (E1), a precursor of estradiol. This inhibition reduces local estrogen production, critical in hormone-dependent cancers like breast cancer . Methodology: In vitro assays using placental microsomes or recombinant STS, with quantification of residual estrone via HPLC or LC-MS .

Q. What experimental models are used to validate E1-3-MTP’s efficacy in preclinical studies?

  • Cell-based assays : Estrogen-sensitive cell lines (e.g., MCF-7) treated with E1-S and E1-3-MTP, measuring proliferation via MTT assays or estrogen receptor (ER) activation via luciferase reporters .
  • In vivo models : Xenograft mice implanted with ER+ tumors, with STS activity monitored in plasma/tissue homogenates .
Model Key Metrics Reference
MCF-7 cellsIC50 for STS inhibition (~0.5–1.0 µM)
Placental STSKi values (nM range)

Q. How is STS activity quantified in the presence of E1-3-MTP?

Radiolabeled [³H]-E1-S is incubated with STS, and the release of [³H]-estrone is measured via organic solvent extraction and scintillation counting. E1-3-MTP’s inhibitory potency is calculated as % reduction in radioactivity .

Advanced Research Questions

Q. How do structural modifications (e.g., chirality, hydrophobicity) influence E1-3-MTP’s inhibitory potency?

  • Chirality : The (Rₚ)-diastereoisomer of E1-3-MTP shows 10-fold higher activity than the (Sₚ)-form due to optimal alignment with the STS active site .
  • Hydrophobicity : Increased lipophilicity (e.g., naphthol-based analogs) enhances membrane permeability and STS binding. Log P values >3 correlate with improved efficacy . Methodology: Stereoselective synthesis followed by chiral HPLC separation and enzymatic screening .

Q. What computational approaches elucidate E1-3-MTP’s interaction with STS?

A homology model of STS, based on arylsulfatase structures, identifies key residues (His136, His290, Lys134) coordinating the methylthiophosphonate group. Docking studies (AutoDock Vina) reveal:

  • Negative charge localization at the thiophosphonate group stabilizes binding via Mg²⁺ coordination.
  • Hydrophobic interactions with Phe348 and Leu451 enhance affinity .
Residue Role in Binding
His136Proton transfer during catalysis
Lys368Stabilizes transition state
Phe348Hydrophobic pocket formation

Q. Can E1-3-MTP synergize with aromatase inhibitors (e.g., letrozole) in dual estrogen blockade?

Preclinical data suggest additive effects: STS inhibition (E1-3-MTP) reduces estrone levels, while aromatase inhibitors block conversion of androgens to estrogens. Synergy is quantified via combination index (CI) using Chou-Talalay analysis .

Data Contradictions and Resolution

  • Discrepancy in IC50 values : Reported IC50 ranges vary between placental microsomes (nM) and cell-based assays (µM). This reflects differences in membrane permeability and intracellular STS expression levels. Normalization to cellular uptake (e.g., using Caco-2 permeability assays) resolves this .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.